5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

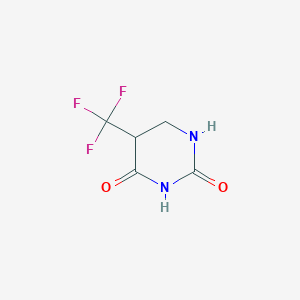

5-(trifluoromethyl)-1,3-diazinane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O2/c6-5(7,8)2-1-9-4(12)10-3(2)11/h2H,1H2,(H2,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYJXCFDMOGNSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)N1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274473 |

Source

|

| Record name | 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2145-56-4 |

Source

|

| Record name | 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Trifluoromethyl)uracil: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application

Introduction: A Legacy of Rational Drug Design

The story of 5-(Trifluoromethyl)uracil (TFU), also known as trifluorothymine, is rooted in the pioneering era of rational drug design that emerged in the mid-20th century. This era was marked by a shift from serendipitous discovery to the deliberate synthesis of molecules designed to interfere with specific biochemical pathways. The development of fluorinated pyrimidines, a class of compounds to which TFU belongs, stands as a testament to this approach, largely driven by the groundbreaking work of Dr. Charles Heidelberger. Following his seminal discovery of 5-fluorouracil (5-FU) in 1957, a potent anticancer agent, Heidelberger and his team continued to explore the therapeutic potential of other fluorinated analogues of natural pyrimidines.[1][2] This exploration was based on the observation that tumor cells often exhibit a higher rate of uracil uptake compared to normal cells.[3]

It was within this fertile scientific environment that 5-(Trifluoromethyl)uracil was first synthesized and described. In 1964, Heidelberger, along with his colleagues D.G. Parsons and D.C. Remy, published the first synthesis of TFU and its corresponding deoxyribonucleoside, 5-trifluoromethyl-2'-deoxyuridine (trifluridine).[4][5] This work was a direct extension of the principles that led to 5-FU, aiming to create antimetabolites that could disrupt DNA synthesis and thereby inhibit the proliferation of rapidly dividing cells, such as those found in tumors and viruses.

This technical guide provides an in-depth exploration of 5-(Trifluoromethyl)uracil, from its conceptual origins and discovery to its detailed synthetic methodologies and biochemical mechanism of action. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive resource on this pivotal molecule.

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research and development. The following table summarizes the key data for 5-(Trifluoromethyl)uracil.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₃F₃N₂O₂ | [6] |

| Molecular Weight | 180.09 g/mol | [6] |

| CAS Number | 54-20-6 | [6] |

| Appearance | White to faint yellow crystalline powder | [6] |

| Melting Point | 245-246 °C | [6] |

| Solubility | Insoluble in water; Soluble in methanol (50 mg/mL) | [6] |

| ¹H NMR (DMSO-d₆) | δ 11.8 (br s, 1H, NH), 8.0 (s, 1H, C6-H) | See Note 1 |

| ¹³C NMR (DMSO-d₆) | δ 158.4 (C4), 149.8 (C2), 139.5 (q, C6), 122.9 (q, CF₃), 108.9 (q, C5) | See Note 2 |

| ¹⁹F NMR (DMSO-d₆) | δ -61.1 | [7] |

| Mass Spectrum (EI) | m/z 180 (M⁺) | See Note 3 |

| IR Spectrum (KBr) | Bands associated with N-H, C=O, and C-F stretching | See Note 4 |

Note 1: Proton NMR chemical shifts are approximate and can vary based on solvent and concentration. The broad singlet for the NH proton is characteristic. Note 2: Carbon NMR shows characteristic quartets for the carbons coupled to the fluorine atoms of the trifluoromethyl group. Note 3: The mass spectrum will show the molecular ion peak at m/z 180, with fragmentation patterns corresponding to the loss of fragments such as HNCO and CF₃. Note 4: The infrared spectrum will display characteristic absorption bands for the N-H stretching of the amide groups, the C=O stretching of the uracil ring, and the strong C-F stretching vibrations of the trifluoromethyl group.

Synthesis of 5-(Trifluoromethyl)uracil: A Tale of Two Pathways

The synthesis of 5-(Trifluoromethyl)uracil has been approached through several routes, with two historically significant pathways forming the foundation of its preparation. More modern methods, including electrochemical approaches, have also been developed to improve efficiency and sustainability.[8]

The Heidelberger Synthesis: From Uracil-5-Carboxylic Acid

The initial synthesis reported by Heidelberger and his team in 1964 utilized uracil-5-carboxylic acid as the starting material. This method, while historically important, involves the use of sulfur tetrafluoride (SF₄), a highly toxic and corrosive reagent that requires specialized handling.

The core of this synthesis is the conversion of the carboxylic acid group at the 5-position of the uracil ring into a trifluoromethyl group. Sulfur tetrafluoride is a potent fluorinating agent capable of achieving this transformation. However, due to the hazardous nature of SF₄ and the limited availability of the starting material, this method is less commonly used in modern laboratory settings.[7]

The Thymine-Based Synthesis: A Multi-Step Industrial Approach

A more practical and widely adopted synthetic route starts from the readily available and inexpensive starting material, thymine (5-methyluracil). This multi-step process, detailed in several patents, involves the chlorination of the methyl group, followed by fluorination and subsequent hydrolysis.[3][7]

The following protocol is a composite representation of the synthesis of 5-(Trifluoromethyl)uracil from thymine, based on procedures described in the patent literature.[3][7] Researchers should consult the original patents for specific details and safety precautions.

Step 1: Synthesis of 2,4-Dichloro-5-methylpyrimidine

-

Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, suspend thymine in an excess of phosphorus oxychloride (POCl₃).

-

Addition of Amine: Slowly add a tertiary amine, such as N,N-dimethylaniline, to the suspension. The amine acts as a catalyst and acid scavenger.

-

Heating: Heat the reaction mixture to a temperature between 80-120°C and maintain for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).

-

Work-up: After cooling, carefully quench the excess POCl₃ with ice water. The product, 2,4-dichloro-5-methylpyrimidine, can be extracted with an organic solvent and purified by distillation or crystallization.

Step 2: Synthesis of 2,4-Dichloro-5-(trichloromethyl)pyrimidine

-

Chlorination: Dissolve the 2,4-dichloro-5-methylpyrimidine from the previous step in a suitable solvent, such as carbon tetrachloride.

-

Initiation: Irradiate the solution with UV light while bubbling chlorine gas (Cl₂) through the mixture. The reaction is typically carried out at elevated temperatures to facilitate the radical chlorination of the methyl group.

-

Monitoring: Continue the chlorination until the complete conversion of the methyl group to a trichloromethyl group is observed.

-

Isolation: Remove the solvent under reduced pressure to yield the crude 2,4-dichloro-5-(trichloromethyl)pyrimidine, which can be purified by vacuum distillation.

Step 3: Synthesis of 2,4-Difluoro-5-(trifluoromethyl)pyrimidine

-

Fluorination: The trichloromethylpyrimidine intermediate is then subjected to fluorination. This can be achieved using various fluorinating agents, such as anhydrous hydrogen fluoride (HF) or a mixture of antimony trifluoride (SbF₃) and antimony pentachloride (SbCl₅).

-

Reaction Conditions: The reaction is typically performed under pressure and at elevated temperatures (80-180°C).

-

Product Mixture: This step often yields a mixture of fluorinated and chlorinated pyrimidines, including the desired 2,4-difluoro-5-(trifluoromethyl)pyrimidine.

Step 4: Hydrolysis to 5-(Trifluoromethyl)uracil

-

Hydrolysis: The mixture of halogenated pyrimidines from the previous step is hydrolyzed to 5-(Trifluoromethyl)uracil. This is typically achieved by heating the mixture in water, often in the presence of a fluoride salt such as potassium fluoride (KF), which facilitates the reaction.[7]

-

Crystallization: Upon cooling the reaction mixture, 5-(Trifluoromethyl)uracil crystallizes out of the solution.

-

Purification: The product can be collected by filtration and further purified by recrystallization to yield the final product with high purity.

Biochemical Mechanism of Action: A Potent Inhibitor of DNA Synthesis

The therapeutic efficacy of 5-(Trifluoromethyl)uracil, primarily through its deoxyribonucleoside form, trifluridine, stems from its ability to disrupt DNA synthesis. This is achieved through a dual mechanism of action: the inhibition of thymidylate synthase and the incorporation into DNA.

Inhibition of Thymidylate Synthase

-

Anabolic Activation: Inside the cell, trifluridine is phosphorylated by thymidine kinase to form 5-trifluoromethyl-2'-deoxyuridine monophosphate (F₃dTMP).

-

Enzyme Inhibition: F₃dTMP is a potent and irreversible inhibitor of thymidylate synthase (TS). This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.

-

Covalent Adduct Formation: F₃dTMP binds to the active site of thymidylate synthase. The catalytic cysteine residue of the enzyme attacks the 6-position of the pyrimidine ring. This initiates a series of reactions that lead to the formation of a stable covalent adduct between the inhibitor, the enzyme, and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate. This ternary complex effectively sequesters the enzyme, preventing it from catalyzing the synthesis of dTMP.

Incorporation into DNA

F₃dTMP can be further phosphorylated to the triphosphate form, F₃dTTP. This triphosphate analog can be incorporated into newly synthesized DNA in place of thymidine triphosphate (dTTP) by DNA polymerases. The presence of the bulky and highly electronegative trifluoromethyl group in the DNA backbone disrupts its structure and function, leading to DNA damage and ultimately, apoptosis of the rapidly dividing cell. This mechanism is particularly relevant in its antiviral activity against DNA viruses such as Herpes Simplex Virus.[9]

Conclusion: A Versatile Building Block in Medicinal Chemistry

From its rational design in the laboratories of Charles Heidelberger to its current applications, 5-(Trifluoromethyl)uracil has proven to be a molecule of significant importance. Its synthesis, though challenging, has been refined over the years to allow for its production on a larger scale. The profound understanding of its mechanism of action as a potent inhibitor of DNA synthesis has paved the way for the development of trifluridine as an effective antiviral agent and as a component of the anticancer drug Lonsurf® (trifluridine/tipiracil).

This technical guide has provided a comprehensive overview of the discovery, synthesis, and biochemical function of 5-(Trifluoromethyl)uracil. It is our hope that this detailed information will serve as a valuable resource for scientists and researchers, fostering further innovation in the fields of medicinal chemistry and drug development.

References

- Heidelberger, C., Chaudhuri, N. K., Danneberg, P., Mooren, D., Griesbach, L., Duschinsky, R., ... & Scheiner, J. (1957). Fluorinated pyrimidines, a new class of tumour-inhibitory compounds.

- Heidelberger, C., Parsons, D. G., & Remy, D. C. (1964). Syntheses of 5-trifluoromethyluracil and 5-trifluoromethyl-2'-deoxyuridine. Journal of Medicinal Chemistry, 7(1), 1-5.

- Heidelberger, C. (1975). On the molecular mechanism of the antiviral activity of trifluorothymidine. Annals of the New York Academy of Sciences, 255, 317-325.

- Bayer AG. (1994). Process for the preparation of 5-(trifluoromethyl)-uracil, and the novel compounds 2,4-dichloro-5-trichloromethyl-pyrimidine and 2,4-difluoro-5-trifluoromethyl-pyrimidine. CA2099931A1.

-

LookChem. (n.d.). 5-(Trifluoromethyl)uracil. Retrieved from [Link]

- Marhold, A., & Andres, P. (1994). Process for the preparation of 5-(trifluoromethyl)-uracil, and the novel compounds 2,4-dichloro-5-trichloromethyl-pyrimidine and 2,4-difluoro-5-trifluoromethyl-pyrimidine. US5352787A.

- Gong, R., Zhou, Y., Sui, D., Chen, Y., & Chen, W. (2023). Aqueous Electrochemical Synthesis of 5-Trifluoromethyluracil in Batch and Continuous Flow. Organic Process Research & Development, 27(5), 955–961.

- Shirasaka, T., & Taguchi, T. (2006). [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept]. Gan to kagaku ryoho. Cancer & chemotherapy, 33 Suppl 1, 4–18.

-

Heidelberger, C., Parsons, D. G., & Remy, D. C. (1964). Syntheses of 5-Trifluoromethyluracil and 5-Trifluoromethyl-2'-deoxyuridine. Journal of Medicinal Chemistry, 7(1), 1-5. Available at: [Link]

- Shirasaka, T. (2012). Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas. Japanese journal of clinical oncology, 42(9), 871–882.

-

Gong, R., Zhou, Y., Sui, D., Chen, Y., & Chen, W. (2023). Aqueous Electrochemical Synthesis of 5-Trifluoromethyluracil in Batch and Continuous Flow. Organic Process Research & Development, 27(5), 955-961. Available at: [Link]

- Twamley, B., Gupta, O. D., & Shreeve, J. M. (2002). 5-(Trifluoromethyl)uracil. Acta Crystallographica Section E: Structure Reports Online, 58(10), o1040–o1042.

-

CP Lab Safety. (n.d.). 5-(Trifluoromethyl)uracil, 1 gram, Each. Retrieved from [Link]

-

GNEE. (n.d.). High quality Trifluorothymine/5-(Trifluoromethyl)uracil CAS 54-20-6. Retrieved from [Link]

Sources

- 1. SYNTHESES OF 5-TRIFLUOROMETHYLURACIL AND 5-TRIFLUOROMETHYL-2'-DEOXYURIDINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]

- 4. CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. gneechem.com [gneechem.com]

- 7. CA2099931A1 - Process for the preparation of 5-(trifluoromethyl)- uracil, and the novel compounds, 2,4-dichloro-5- trichloromethyl-pyrimidine and 2,4-difluoro-5- trifluoro-methyl-pyrimidine - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione, a key fluorinated pyrimidine derivative. Commonly known as 5-trifluoromethyluracil, this compound serves as a critical intermediate in the synthesis of significant antiviral and anticancer therapeutics. This document delves into its chemical structure, physicochemical properties, synthesis and purification protocols, analytical characterization, and biological significance. By synthesizing theoretical data with practical insights, this guide aims to be an essential resource for researchers and professionals engaged in medicinal chemistry and drug development.

Introduction: The Significance of Fluorination in Pyrimidine Analogs

The introduction of fluorine atoms into organic molecules has profound effects on their biological properties. In the realm of pyrimidine analogs, this modification has led to the development of potent therapeutic agents. The trifluoromethyl group (–CF₃), in particular, is a bioisostere of the methyl group (–CH₃) found in thymine. However, its strong electron-withdrawing nature and increased lipophilicity drastically alter the molecule's reactivity and biological interactions. This compound, the subject of this guide, is a prime example of a fluorinated building block that has paved the way for important pharmaceuticals. Its structural similarity to the endogenous nucleobase uracil allows it to interfere with nucleic acid metabolism, a cornerstone of its therapeutic potential. This guide will explore the multifaceted nature of this compound, from its fundamental chemical characteristics to its role in the synthesis of life-saving drugs.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₅H₃F₃N₂O₂. Its structure consists of a dihydropyrimidine ring, which is a partially saturated six-membered ring containing two nitrogen atoms, with a trifluoromethyl group substituted at the 5-position and two carbonyl groups at the 2- and 4-positions.

Figure 2: A multi-step synthesis pathway for 5-(Trifluoromethyl)uracil.

An alternative, greener approach that has been developed is the aqueous electrochemical synthesis of 5-trifluoromethyluracil. [1]This method avoids the use of harsh chemical oxidants and metal catalysts, employing commercially available CF₃SO₂Na as the trifluoromethyl source. [1]

Experimental Protocol: A Representative Synthesis

The following protocol is adapted from a patented method and provides a general framework for the synthesis of 5-(trifluoromethyl)uracil. [2] Step 1: Chlorination of 5-Iodouracil

-

In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, suspend 5-iodouracil in an organic solvent such as toluene.

-

Add triethylamine to the suspension.

-

Heat the mixture to 95-110 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature.

-

After the addition is complete, continue stirring at the same temperature for 1-2 hours to drive the reaction to completion, yielding 2,4-dichloro-5-iodopyrimidine.

Step 2: Trifluoromethylation

-

To the solution of 2,4-dichloro-5-iodopyrimidine, add a suitable trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (TMSCF₃).

-

The reaction is typically carried out in an inert atmosphere and may require a catalyst depending on the chosen reagent.

-

Heat the reaction mixture to facilitate the trifluoromethylation, forming 2,4-dichloro-5-trifluoromethylpyrimidine.

Step 3: Hydrolysis

-

The crude 2,4-dichloro-5-trifluoromethylpyrimidine is then subjected to hydrolysis.

-

Add an aqueous solution of acetic acid or formic acid to the reaction mixture.

-

Heat the mixture to 100-120 °C for 5-6 hours to effect the hydrolysis of the chloro groups to carbonyls, yielding the final product, 5-(trifluoromethyl)uracil. [2]

Purification by Recrystallization

The crude 5-(trifluoromethyl)uracil can be purified by recrystallization to obtain a product of high purity.

Protocol: Single-Solvent Recrystallization

-

Solvent Selection: Choose a solvent in which 5-(trifluoromethyl)uracil is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Methanol or ethanol are often suitable choices.

-

Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. If insoluble impurities are present, perform a hot gravity filtration.

-

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

-

Drying: Dry the crystals thoroughly, either by air-drying or in a desiccator, to remove any residual solvent.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of 5-(trifluoromethyl)uracil. This section details the expected spectroscopic and crystallographic data.

Spectroscopic Analysis

A theoretical and experimental study has provided valuable insights into the spectroscopic properties of 5-(trifluoromethyl)uracil. [3] Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | DMSO-d₆ | ~11.5 | br s | N1-H, N3-H |

| ~8.0 | s | C6-H | ||

| ¹³C | DMSO-d₆ | ~158 | s | C4 |

| ~150 | s | C2 | ||

| ~140 | q | C6 | ||

| ~123 (q, J ≈ 270 Hz) | q | CF₃ | ||

| ~108 (q, J ≈ 30 Hz) | q | C5 | ||

| ¹⁹F | DMSO-d₆ | ~ -61 | s | -CF₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum of 5-(trifluoromethyl)uracil is characterized by the following key vibrational modes: [4]

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3100-3200 | N-H stretching |

| ~1700-1750 | C=O stretching (asymmetric) |

| ~1650-1700 | C=O stretching (symmetric) |

| ~1400-1450 | N-H in-plane bending |

| ~1100-1200 | C-F stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak ([M]⁺) at m/z 180. The fragmentation pattern would likely involve the loss of HNCO and the trifluoromethyl group.

X-ray Crystallography

The single-crystal X-ray structure of 5-(trifluoromethyl)uracil has been determined, providing precise information about its three-dimensional conformation and intermolecular interactions. [3]The crystal structure reveals a complex three-dimensional network formed by hydrogen bonds. [3]This intricate packing arrangement is notably different from that of its non-fluorinated analog, thymine. [3]The trifluoromethyl groups line channels within the crystal lattice. [3]

Biological Activity and Mechanism of Action

5-(Trifluoromethyl)uracil is a key precursor to the antiviral and anticancer drug trifluridine (5-trifluoromethyl-2'-deoxyuridine). [1]The biological activity of trifluridine provides a strong indication of the potential mechanism of action of its parent compound.

Figure 3: Proposed metabolic activation and mechanism of action of 5-(Trifluoromethyl)uracil.

The primary mechanism of action of trifluridine involves its incorporation into viral and cellular DNA, leading to DNA damage and inhibition of DNA synthesis. [3]As a thymidine analog, trifluridine is phosphorylated intracellularly to its active triphosphate form. [3]This triphosphate can then be incorporated into DNA by DNA polymerases in place of thymidine triphosphate. The presence of the trifluoromethyl group disrupts the normal DNA structure and function, ultimately leading to cell death in rapidly dividing cells, such as cancer cells and virus-infected cells. [3] Furthermore, the monophosphate form of trifluridine can inhibit thymidylate synthase, an enzyme crucial for the de novo synthesis of thymidine monophosphate. [5]This inhibition leads to a depletion of the thymidine nucleotide pool, further hindering DNA synthesis and repair.

While direct comparative cytotoxicity data between 5-(trifluoromethyl)uracil and the widely used anticancer drug 5-fluorouracil is limited, the latter's mechanism of action is well-established and serves as a valuable reference. 5-Fluorouracil also inhibits thymidylate synthase and gets incorporated into RNA and DNA. [5]The IC₅₀ values for 5-fluorouracil vary widely depending on the cancer cell line, but are typically in the low micromolar range. [6][7]Given the structural similarities, it is plausible that 5-(trifluoromethyl)uracil, upon conversion to its corresponding nucleosides and nucleotides, would exhibit a similar spectrum of biological activity.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling 5-(trifluoromethyl)uracil.

Hazard Identification:

-

May be harmful if swallowed, inhaled, or absorbed through the skin.

-

May cause irritation to the eyes, skin, and respiratory tract.

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Handling and Storage:

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations. It is recommended to consult with a licensed professional waste disposal service.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier. [8][2]

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its unique structural features, imparted by the trifluoromethyl group, make it a valuable precursor for the synthesis of potent antiviral and anticancer agents. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, analysis, and biological relevance. It is our hope that this compilation of technical information will serve as a valuable resource for scientists and researchers, facilitating further innovation in the development of novel therapeutics based on this important fluorinated pyrimidine scaffold.

References

-

5-(Trifluoromethyl)uracil (Trifluorothymine) | Biochemical Reagent | MedChemExpress.

-

Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem.

-

CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents.

-

Theoretical Structural and Vibrational Study of 5- trifluoromethyluracil. A Comparison with Uracil - AIP Publishing.

-

Fundamental frequencies of uracil and 5-aminouracil | Download Table - ResearchGate.

-

5-(Trifluoromethyl)uracil - LookChem.

-

Catalytic hydrotrifluoromethylation of styrenes and unactivated aliphatic alkenes via an organic photoredox system - Supporting Information.

-

Theoretical structural and vibrational study of 5-trifluoromethyluracil. A comparison with uracil - AIP Publishing.

-

Recrystallization method.

-

5-(Trifluoromethyl)uracil | Request PDF - ResearchGate.

-

Recrystallization.

-

Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro).

-

Technical Support Center: Optimizing Recrystallization and Purification - Benchchem.

-

1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... - ResearchGate.

-

Comparative Antitumor Activity of 5Fluorouracil and 5Deoxy5fluorouridine in Combination with Radiation Therapy in Mice Bearing C.

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.

-

Most common methods for the synthesis of uracil in the laboratory. - ResearchGate.

-

5-(Trifluoromethyl)uracil - SpecAU.

-

A Comparative Analysis of 5-Chlorouracil and 5-Fluorouracil Cytotoxicity - Benchchem.

-

5-(TRIFLUOROMETHYL)URACIL - gsrs.

-

Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives - CONICET.

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP.

-

Aqueous Electrochemical Synthesis of 5-Trifluoromethyluracil in Batch and Continuous Flow - American Chemical Society.

-

Uracil Derivatives for Halogen-Bonded Cocrystals - PMC - NIH.

-

Fluorine NMR.

-

a IR spectrum of 5-fluoro-uracil. b Calculated IR spectrum of... | Download Scientific Diagram - ResearchGate.

-

5-(Trifluoromethyl)uracil 54-20-6 | Tosoh Finechem Co., Ltd.

-

Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed.

-

CA2099931A1 - Process for the preparation of 5-(trifluoromethyl)- uracil, and the novel compounds, 2,4-dichloro-5 - Google Patents.

-

Infrared spectra of protonated uracil, thymine and cytosine. - SciSpace.

-

MEK162 Enhances Antitumor Activity of 5-Fluorouracil and Trifluridine in KRAS-mutated Human Colorectal Cancer Cell Lines - PMC - NIH.

-

Experiment-4: FTIR Analysis - YouTube.

-

In vivo 19F NMR comparative study of 5-fluorouracil, 1-(2-tetrahydrofuryl) - PubMed.

-

Bond Lengths, and Beyond Abstract I. Introduction.

-

5-(Trifluoromethyl)uracil, 5G - Labscoop.

-

Series of 19 F NMR spectra recorded during the process of warming a... - ResearchGate.

-

Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring - Semantic Scholar.

-

A Comparative Analysis of 5-Chlorouracil and 5-Fluorouracil Cytotoxicity - Benchchem.

-

Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed.

Sources

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-Depth Technical Guide to 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione (CAS Number: 2145-56-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione, a fluorinated pyrimidine analog of significant interest in medicinal chemistry and drug development. This document delves into its chemical and physical properties, synthesis methodologies, potential mechanisms of action, and detailed experimental protocols for its characterization and evaluation.

Introduction: The Significance of a Fluorinated Pyrimidine

This compound, also known by synonyms such as 5,6-Dihydro-5-(trifluoromethyl)uracil, belongs to a class of heterocyclic compounds that are structurally related to the nucleobase uracil.[1] The introduction of a trifluoromethyl (-CF3) group at the 5-position of the dihydrouracil scaffold dramatically alters its electronic properties and metabolic stability, making it a compound of interest for modulating biological pathways, particularly those involved in nucleotide metabolism. Its structural similarity to intermediates in the catabolism of the widely used anticancer drug 5-fluorouracil (5-FU) positions it as a key molecule for studying drug resistance and developing novel therapeutic strategies.[2][3]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2145-56-4 | [4] |

| Molecular Formula | C₅H₅F₃N₂O₂ | [1] |

| Molecular Weight | 182.10 g/mol | [1] |

| IUPAC Name | 5-(Trifluoromethyl)-1,3-diazinane-2,4-dione | [4] |

| Synonyms | 5,6-Dihydro-5-(trifluoromethyl)uracil | [4] |

| Appearance | Powder or liquid | |

| Melting Point | 203-206 °C | [4] |

| Solubility | Soluble in ethanol (>10 mg/mL) | |

| LogP | -0.3058 | [4] |

| pKa (acidic) | 11.73 |

Synthesis of this compound: A Plausible Approach

While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, a plausible and efficient route can be designed based on established methodologies for the synthesis of dihydropyrimidinones, such as the Biginelli reaction.[5] This one-pot cyclocondensation reaction offers a straightforward approach to the dihydropyrimidine scaffold.

Proposed Synthetic Pathway: Modified Biginelli Reaction

The synthesis would involve the reaction of urea with an appropriate trifluoromethyl-substituted β-ketoester or a related three-carbon electrophile.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general Biginelli reaction procedures and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine urea (1.0 eq), ethyl 2-(trifluoromethyl)acetoacetate (1.0 eq), and a catalytic amount of concentrated hydrochloric acid (0.1 eq) in absolute ethanol.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Mechanism of Action and Biological Significance

The biological relevance of this compound stems from its close structural relationship to the metabolism of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various cancers.[6] 5-FU exerts its cytotoxic effects through the inhibition of thymidylate synthase (TS) and incorporation into DNA and RNA.[7]

The catabolism of 5-FU is initiated by the enzyme dihydropyrimidine dehydrogenase (DPD), which converts 5-FU to 5,6-dihydro-5-fluorouracil.[2] Therefore, this compound can be considered a stable analog of this initial metabolite. Its trifluoromethyl group, being a strong electron-withdrawing group, can influence its interaction with key enzymes in nucleotide metabolism.

Potential biological activities of this compound include:

-

Modulation of Dihydropyrimidine Dehydrogenase (DPD): It may act as a substrate or inhibitor of DPD, thereby influencing the pharmacokinetics and toxicity of 5-FU.

-

Interaction with Uracil DNA Glycosylase (UDG): As a structural analog of a DNA lesion precursor, it could potentially interact with UDG, an enzyme involved in the base excision repair pathway that removes uracil from DNA.[8][9] Inhibition of UDG is a strategy being explored to enhance the efficacy of fluoropyrimidine-based chemotherapies.[9]

Caption: Potential enzymatic targets and biological outcomes.

Key Experimental Protocols for Biological Evaluation

To investigate the biological activity of this compound, specific and robust in vitro assays are required.

Uracil DNA Glycosylase (UDG) Inhibition Assay: A Fluorescence-Based Method

This protocol is adapted from established fluorescence-based assays for UDG activity and can be used to screen for inhibitors.[4]

-

Principle: A hairpin DNA oligomer with a fluorophore at one end and a quencher at the other contains a uracil base. In its native state, the fluorescence is quenched. Upon cleavage of the uracil by UDG, the DNA strand is destabilized, leading to the separation of the fluorophore and quencher, resulting in an increase in fluorescence.

-

Materials:

-

Human UDG enzyme (recombinant)

-

Fluorescently labeled DNA substrate (e.g., with FAM and a quencher) containing a single uracil

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the fluorescent DNA substrate at a final concentration of approximately 30 nM.

-

Add varying concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding a pre-determined optimal concentration of UDG enzyme (e.g., 0.3 nM) to each well.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Determine the IC₅₀ value of the compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Cytotoxicity Assay in Combination with 5-Fluorouracil

This assay evaluates the potential of this compound to sensitize cancer cells to 5-FU.

-

Principle: The MTT or resazurin assay is used to assess cell viability by measuring the metabolic activity of the cells. A reduction in metabolic activity is indicative of cytotoxicity.

-

Materials:

-

Cancer cell line (e.g., a colorectal cancer line like HCT116 or a breast cancer line like MCF-7)

-

Complete cell culture medium

-

5-Fluorouracil (5-FU)

-

This compound

-

MTT or resazurin reagent

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 5-FU alone, this compound alone, and in combination.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add the MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Analyze the data to determine if the combination treatment results in a synergistic, additive, or antagonistic effect on cell viability.

-

Analytical Methods for Characterization and Quantification

Accurate analytical methods are crucial for the quality control of the synthesized compound and for its quantification in biological matrices.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection can be developed for purity assessment and quantification. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.[6][10]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For sensitive and selective quantification in biological samples (e.g., plasma, cell lysates), an LC-MS/MS method is the gold standard. This technique allows for the precise measurement of the compound and its potential metabolites.[3][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for the structural elucidation and confirmation of the synthesized compound.

Safety and Handling

Based on available safety data, this compound is considered harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]

Hazard Statements: H302, H315, H319, H335[4]

Precautionary Statements: P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338[4]

It is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion and Future Directions

This compound is a fluorinated pyrimidine with significant potential for research in medicinal chemistry and oncology. Its structural relationship to the metabolites of 5-FU makes it a valuable tool for investigating mechanisms of drug action and resistance. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activity, particularly its effects on key enzymes in nucleotide metabolism and its ability to modulate the efficacy of existing chemotherapeutic agents. The detailed protocols provided in this guide offer a solid foundation for initiating such investigations.

References

- A robust photoluminescence screening assay identifies uracil-DNA glycosylase inhibitors against prostate cancer. Chem Sci. 2020;11(3):782-788.

- In vitro antitumour activity of cis- and trans-5-fluoro-5,6-dihydro-6-alkoxy-uracils; effects on thymidylate synthesis. Br J Cancer. 1992;66(4):702-707.

- Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage. Oncotarget. 2016;7(37):59299-59313.

- The significance of measuring inhibition of thymidylate synthase activity as a parameter for antitumor activity of 5-fluorouracil derivatives. Gan To Kagaku Ryoho. 1985;12(5):1069-1075.

- A robust photoluminescence screening assay identifies uracil-DNA glycosylase inhibitors against prostate cancer. Chem Sci. 2020 Jan 10;11(3):782-788. doi: 10.1039/c9sc05623h.

- Pre-treatment evaluation of 5-fluorouracil degradation rate: association of poor and ultra-rapid metabolism with severe toxicity in a colorectal cancer patients cohort. Oncotarget. 2016;7(47):77893-77904.

- Novel mass spectrometry-based assay for thymidylate synthase activity. Nucleosides Nucleotides Nucleic Acids. 2024;43(4-6):744-750.

- Schedule-dependent inhibition of thymidylate synthase by 5-fluorouracil in gastric cancer. J Clin Oncol. 1997;15(5):2000-2004.

- Assay method for uracil, dihydrouracil, 5-fluorouracil and 5-fluoro-5, 6-dihydrouracil by high-performance liquid chromatography. Gan To Kagaku Ryoho. 1999;26(10):1511-1517.

- Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Curr Org Synth. 2009;6(4):371-390.

- Process for the preparation of 5-(trifluoromethyl)-uracil, and the novel compounds, 2,4-dichloro-5.

- Mechanism of thymidylate synthase inhibition by 5-fluorouracil.

- Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Deriv

- A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. Int J Org Chem. 2014;4(3):201-215.

- 5-(N-Trifluoromethylcarboxy)aminouracil as a Potential DNA Radiosensitizer and Its Radiochemical Conversion into N-Uracil-5-yloxamic Acid. Int J Mol Sci. 2020;21(17):6352.

- Fast Method for Uracil and Metabolites

- Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Ther Drug Monit. 2020;42(2):286-294.

- Validation of an ultra-high performance liquid chromatography tandem mass spectrometric method for quantifying uracil and 5,6-dihydrouracil in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2012;903:150-155.

- (R)-5-fluoro-5,6-dihydrouracil: kinetics of oxidation by dihydropyrimidine dehydrogenase and hydrolysis by dihydropyrimidine aminohydrolase. Biochem Pharmacol. 1993;45(5):1093-1099.

Sources

- 1. Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pre-treatment evaluation of 5-fluorouracil degradation rate: association of poor and ultra-rapid metabolism with severe toxicity in a colorectal cancer patients cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of a molecular beacon based fluorescent method for assaying uracil DNA glycosylase (Ung) activity and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]

- 6. [Assay method for uracil, dihydrouracil, 5-fluorouracil and 5-fluoro-5, 6-dihydrouracil by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A robust photoluminescence screening assay identifies uracil-DNA glycosylase inhibitors against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Validation of an ultra-high performance liquid chromatography tandem mass spectrometric method for quantifying uracil and 5,6-dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

5-(Trifluoromethyl)uracil mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 5-(Trifluoromethyl)uracil and its Active Nucleoside, Trifluridine

Executive Summary

5-(Trifluoromethyl)uracil (TFU) is a fluorinated pyrimidine analogue that, in its nucleoside form, trifluridine (TFT), represents a significant therapeutic agent in oncology and virology. Unlike its predecessor, 5-fluorouracil (5-FU), trifluridine exerts its cytotoxic effects through a dual mechanism of action: the inhibition of thymidylate synthase (TS) and, more critically, its extensive incorporation into DNA. This guide provides a detailed examination of the biochemical pathways, enzymatic interactions, and cellular consequences that define the therapeutic action of trifluridine. We will explore its metabolic activation, its distinct molecular mechanisms, and the pharmacological strategies employed to enhance its bioavailability, as exemplified by the combination drug trifluridine/tipiracil (Lonsurf®). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important antimetabolite.

Part 1: Introduction to 5-(Trifluoromethyl)uracil in Therapeutics

The development of antimetabolites, molecules that interfere with essential biochemical pathways by mimicking endogenous metabolites, has been a cornerstone of cancer chemotherapy for over half a century. Within this class, fluoropyrimidines like 5-fluorouracil (5-FU) have been pivotal. 5-(Trifluoromethyl)uracil stands as the structural basis for a next-generation thymidine analogue, trifluridine (5-trifluoromethyl-2'-deoxyuridine), which has demonstrated significant clinical efficacy.

Trifluridine's unique trifluoromethyl group at the C-5 position of the uracil ring fundamentally alters its interaction with cellular machinery compared to 5-FU. This structural modification is key to its dual-pronged attack on cancer cells, leading to efficacy even in tumors that have developed resistance to traditional 5-FU-based therapies.[1][2] This guide will dissect the molecular journey of trifluridine from administration to its ultimate cytotoxic effects.

Part 2: The Biochemical Journey: Metabolic Activation and Pharmacological Enhancement

For 5-(Trifluoromethyl)uracil to exert its effect, it must be in its deoxyribonucleoside form, trifluridine (TFT), which is then taken up by cells and metabolically activated. This process is a critical determinant of its therapeutic activity.

Cellular Uptake and Phosphorylation: Trifluridine enters the cell via nucleoside transporters (CNT1, ENT1, and ENT2).[3] Once inside, it is sequentially phosphorylated by thymidine kinase (TK) to its active monophosphate (F3dTMP) and subsequently to its triphosphate (F3dTTP) forms.[4] This phosphorylation is essential, as the monophosphate form targets thymidylate synthase, while the triphosphate form is the substrate for DNA incorporation.

Metabolism and the Role of Tipiracil: A primary challenge in the oral administration of trifluridine is its rapid catabolism by the enzyme thymidine phosphorylase (TP), which cleaves the glycosidic bond to yield the inactive base, 5-(Trifluoromethyl)uracil (TFU).[3][5] To overcome this, the oral anticancer agent Lonsurf® combines trifluridine with a potent TP inhibitor, tipiracil hydrochloride (TPI).[1][5] TPI prevents the rapid degradation of trifluridine, thereby significantly increasing its systemic bioavailability and maintaining therapeutic concentrations.[1][3][5]

Part 3: The Dual Mechanism of Antineoplastic Action

Trifluridine's efficacy stems from its ability to disrupt DNA synthesis and function through two distinct, yet complementary, mechanisms.

Mechanism A: Inhibition of Thymidylate Synthase (TS)

Thymidylate synthase is the rate-limiting enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[6][7] It catalyzes the methylation of deoxyuridine monophosphate (dUMP) using 5,10-methylenetetrahydrofolate as the methyl donor.[6]

The monophosphorylated metabolite of trifluridine, F3dTMP, is a potent mechanism-based inhibitor of TS.[5][8] It competes with the natural substrate dUMP for the enzyme's active site.[6] The inhibition of TS leads to a depletion of the intracellular dTTP pool, which disrupts the balance of deoxynucleotides, stalls DNA replication, and can ultimately trigger a form of programmed cell death known as "thymineless death".[9] This mechanism is shared with 5-FU, but it is not the primary driver of trifluridine's cytotoxic power.[4]

Mechanism B: Incorporation into DNA

The principal and distinguishing mechanism of trifluridine is its incorporation into the DNA of cancer cells.[2][4] The triphosphate metabolite, F3dTTP, is recognized by DNA polymerases and is incorporated into the DNA strand in place of thymidine triphosphate (dTTP).

This incorporation is far more extensive than that observed with 5-FU.[8] Studies have shown that the amount of trifluridine integrated into DNA is highly correlated with its cytotoxic activity.[2] The presence of the bulky and highly electronegative trifluoromethyl group on the pyrimidine ring disrupts DNA structure and function, leading to:

This direct assault on DNA integrity provides a powerful cytotoxic effect that is distinct from pure TS inhibition and is a key reason for its activity in 5-FU-resistant tumors.[2]

Part 4: Experimental Validation & Methodologies

The characterization of a drug's mechanism of action relies on robust and reproducible experimental assays. Below is a foundational protocol for assessing one of the key mechanisms of trifluridine.

Experimental Protocol: Spectrophotometric Assay for Thymidylate Synthase Inhibition

Causality and Rationale: This assay is designed to quantify the direct inhibitory effect of a compound on TS activity. It measures the conversion of dUMP to dTMP, which is coupled to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF). This oxidation leads to an increase in absorbance at 340 nm, providing a direct, real-time measurement of enzyme activity. By including the test inhibitor (e.g., F3dTMP), one can calculate the rate of inhibition and determine key parameters like the IC50 value.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 25 mM MgCl2, 6.5 mM formaldehyde, 1 mM dithiothreitol (DTT).

-

Enzyme Solution: Purified recombinant human thymidylate synthase diluted to a working concentration (e.g., 50-100 nM) in assay buffer.

-

Substrate/Cofactor Mix: Prepare a 2X stock containing 200 µM dUMP and 200 µM (6R)-5,10-methylenetetrahydrofolate in assay buffer.

-

Inhibitor Stock: Prepare a serial dilution of F3dTMP in the assay buffer. A DMSO stock can be used, ensuring the final DMSO concentration in the assay is <1%.

-

-

Assay Procedure:

-

Set up a 96-well UV-transparent microplate.

-

To each well, add 50 µL of the appropriate inhibitor dilution (or buffer for the 'no inhibitor' control).

-

Add 25 µL of the enzyme solution to all wells except the 'no enzyme' blank. Add 25 µL of assay buffer to the blank wells.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the 2X Substrate/Cofactor Mix to all wells.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the increase in absorbance at 340 nm every 30 seconds for 15-20 minutes.

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Self-Validating System:

-

Positive Control: A known TS inhibitor (e.g., FdUMP) should be run in parallel to validate assay performance.

-

Negative Control (No Inhibitor): Establishes the baseline 100% enzyme activity.

-

Blanks (No Enzyme): Controls for any non-enzymatic degradation of substrates that could affect absorbance.

Data Presentation: Comparative Cytotoxicity and DNA Incorporation

Quantitative data from cellular assays are crucial for understanding the biological impact of a drug. As shown in the table below, trifluridine demonstrates a significantly greater degree of incorporation into DNA compared to other fluoropyrimidines, which correlates with its potent cytotoxicity.

| Compound | Cell Line | IC50 Value (µM) | Drug Incorporation into DNA (pmol/1x10⁶ cells) | Reference |

| Trifluridine (TFT) | HeLa | 1.0 | 62.2 ± 0.9 | [8] |

| FdUrd | HeLa | 0.5 | 7.53 | [8] |

| 5-Fluorouracil (5-FU) | HeLa | 10.0 | 0.17 | [8] |

Data are illustrative and compiled from cited literature. FdUrd: 5-Fluoro-2'-deoxyuridine.

Part 5: Clinical Relevance and Future Directions

The dual mechanism of action of trifluridine, particularly its ability to damage DNA directly, provides a strong rationale for its use in cancers that have become refractory to 5-FU.[1][11] The clinical success of the trifluridine/tipiracil combination in heavily pretreated metastatic colorectal cancer (mCRC) patients has validated this approach.[4][11]

Future research is focused on several key areas:

-

Combination Therapies: Investigating the synergistic effects of trifluridine/tipiracil with other agents, such as biologics (e.g., bevacizumab) or other chemotherapy drugs.

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to treatment.

-

Expansion to Other Malignancies: Clinical trials are ongoing to evaluate its efficacy in other solid tumors, such as gastric cancer.

Part 6: Conclusion

5-(Trifluoromethyl)uracil, through its nucleoside trifluridine, is a potent antineoplastic agent with a well-defined, dual mechanism of action. By both inhibiting the critical DNA synthesis enzyme thymidylate synthase and causing widespread DNA dysfunction through direct incorporation, it represents a powerful therapeutic option. The co-formulation with the thymidine phosphorylase inhibitor tipiracil has successfully translated this potent mechanism into an effective oral therapy for patients with advanced cancer. A thorough understanding of this mechanism is essential for optimizing its current use and guiding the future development of next-generation antimetabolites.

References

-

ResearchGate. Mechanism of action of FTD/TPI. Available from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Trifluridine? Available from: [Link]

-

National Center for Biotechnology Information. Trifluridine. PubChem Compound Summary for CID 6256. Available from: [Link]

-

WebMD. Trifluridine (Viroptic): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Available from: [Link]

-

Via Medica Journals. (2024). Trifluridine/tipiracil (FTD/TPI) in metastatic colorectal cancer treatment. Available from: [Link]

-

Wikipedia. Trifluridine. Available from: [Link]

-

PathWhiz. Trifluridine Action Pathway. Available from: [Link]

- Suzuki, N., et al. (2017). Combined efficacy and mechanism of trifluridine and SN-38 in a 5-FU-resistant human colorectal cancer cell lines. American Journal of Cancer Research, 7(12), 2577–2586.

-

Stanculeanu, D. L., et al. (2022). Trifluridine/tipiracil as a therapeutic option in real life setting of metastatic colorectal cancer: An efficacy and safety analysis. Frontiers in Oncology, 12, 988461. Available from: [Link]

-

LONSURF®. How LONSURF® Works | Mechanism of Action. Available from: [Link]

- Eckstein, J. W., et al. (1985). Mechanism-Based Inhibition of Thymidylate Synthase by 5-(Trifluoromethyl)

-

Suzuki, N., Emura, T., & Fukushima, M. (2011). Mode of action of trifluorothymidine (TFT) against DNA replication and repair enzymes. International Journal of Oncology, 39(1), 263-270. Available from: [Link]

- Peters, G. J., et al. (2002). Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1587(2-3), 194-205.

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.

-

ResearchGate. Mechanism of thymidylate synthase inhibition by 5-fluorouracil. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trifluridine - Wikipedia [en.wikipedia.org]

- 4. Trifluridine/tipiracil as a therapeutic option in real life setting of metastatic colorectal cancer: An efficacy and safety analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

- 6. researchgate.net [researchgate.net]

- 7. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mode of action of trifluorothymidine (TFT) against DNA replication and repair enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. What is the mechanism of Trifluridine? [synapse.patsnap.com]

- 11. Trifluridine/tipiracil (FTD/TPI) in metastatic colorectal cancer treatment | Michel | Oncology in Clinical Practice [journals.viamedica.pl]

Foreword: The Strategic Advantage of Trifluoromethylation in Pyrimidine Scaffolds

An In-depth Technical Guide to the Biological Activity of Trifluoromethylated Pyrimidines

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties: it is a potent electron-withdrawing group, is highly lipophilic, and can significantly alter the metabolic stability and binding affinity of a parent molecule.[1][2] When appended to the pyrimidine ring—a privileged scaffold found in the nucleobases of DNA and RNA—the result is a class of compounds with profound and diverse biological activities. This guide provides an in-depth exploration of the mechanisms, applications, and experimental evaluation of trifluoromethylated pyrimidines, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind their efficacy, provide field-proven experimental protocols, and present data-driven insights into their therapeutic potential.

Part 1: Anticancer Activity - DNA Integration and Beyond

The most clinically significant application of trifluoromethylated pyrimidines to date is in oncology. Their mechanisms are multifaceted, ranging from direct disruption of DNA synthesis to the targeted inhibition of oncogenic signaling pathways.

Mechanism of Action: The Trifluridine/Tipiracil Paradigm

A leading example of a trifluoromethylated pyrimidine in clinical use is Trifluridine (TFD), a thymidine analog where the methyl group at the 5-position is replaced by a CF₃ group.[3] Trifluridine is administered in combination with Tipiracil (TPI), a thymidine phosphorylase inhibitor, under the trade name Lonsurf®.[4][5] This combination is approved for the treatment of metastatic colorectal cancer.[4][6]

The core mechanism relies on a two-pronged attack:

-

Trifluridine's Cytotoxicity : Once inside a cancer cell, trifluridine is phosphorylated by thymidine kinase to form its active triphosphate metabolite, F₃dTTP.[7] This metabolite is then incorporated into DNA in place of thymidine during replication.[3][8] The presence of the bulky and highly electronegative CF₃ group disrupts DNA structure and function, leading to DNA strand breaks, inhibition of DNA synthesis, and ultimately, programmed cell death (apoptosis).[3][9]

-

Tipiracil's Pharmacokinetic Enhancement : Trifluridine, when administered alone, is rapidly degraded by the enzyme thymidine phosphorylase (TPase) into an inactive metabolite, 5-(trifluoromethyl)uracil (FTY).[4][5] Tipiracil is a potent inhibitor of TPase.[5][10] By co-administering tipiracil, the rapid metabolism of trifluridine is blocked, leading to a significant increase in its systemic bioavailability and sustained exposure in the body, which enhances its antitumor efficacy.[7][10]

The synergy between these two components is a clear example of strategic pharmacokinetic modulation to maximize the therapeutic potential of a cytotoxic agent.

Visualizing the Mechanism of Trifluridine/Tipiracil

The following diagram illustrates the synergistic action of Trifluridine and Tipiracil in cancer cells.

Caption: Mechanism of Trifluridine and Tipiracil.

Protocol: Evaluating Cytotoxicity using the MTT Assay

To determine the anticancer activity of novel trifluoromethylated pyrimidines, a fundamental first step is to assess their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.

Principle: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized crystals.[11]

Step-by-Step Methodology:

-

Cell Plating:

-

Culture human cancer cells (e.g., PC-3 for prostate, A549 for lung) under standard conditions (37°C, 5% CO₂).

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle controls (medium with DMSO) and untreated controls (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.

-

Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Part 2: Targeted Inhibition of Protein Kinases

Beyond direct DNA damage, trifluoromethylated pyrimidines have emerged as potent and selective inhibitors of protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer.[13]

Mechanism of Action: Targeting Oncogenic Kinases

The pyrimidine scaffold serves as an excellent "hinge-binding" motif, anchoring inhibitors into the ATP-binding pocket of kinases. The CF₃ group can form favorable interactions within the pocket and enhance binding affinity and selectivity.

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of several cancers.[14] Novel 5-trifluoromethylpyrimidine derivatives have been developed that show potent inhibitory activity against EGFR. For example, compound 9u from a recent study demonstrated an IC₅₀ of 0.091 µM against EGFR kinase and potent anti-proliferative activity against A549 lung cancer cells (IC₅₀ = 0.35 µM).[14] These compounds typically function by competing with ATP for the kinase's binding site, thereby blocking downstream signaling pathways that promote cell proliferation.

-

FLT3 and CHK1 Dual Inhibition: FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) are important targets in acute myeloid leukemia. A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as dual inhibitors of both kinases, demonstrating a potential strategy to overcome drug resistance.[15]

-

Proline-rich Tyrosine Kinase 2 (PYK2): PYK2 is involved in cell migration and invasion. Diaminopyrimidine-based compounds featuring a trifluoromethyl group have been developed as selective PYK2 inhibitors.[16]

Data Summary: Trifluoromethylated Pyrimidine Kinase Inhibitors

| Compound ID | Target Kinase(s) | Reported IC₅₀ (µM) | Target Cell Line | Reported IC₅₀ (µM) | Reference |

| Compound 9u | EGFR | 0.091 | A549 | 0.35 | [14] |

| Compound 17v | EGFR (predicted) | Not Reported | H1975 | 2.27 | [17] |

| Compound 30 | FLT3-D835Y / CHK1 | 0.001 / 0.002 | MV4-11 | 0.002 | [15] |

| Compound 3b | Not Specified | Not Reported | C32 (Melanoma) | 24.4 | [1][18] |

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to quantify the inhibitory activity of a compound against a specific protein kinase.

Principle: Kinase activity is measured by quantifying the amount of ATP consumed (or ADP produced) during the phosphorylation of a substrate. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive. In this system, remaining ATP is first depleted, and then the ADP produced by the kinase reaction is converted back to ATP, which is used by a luciferase to generate a light signal. The intensity of the light is directly proportional to the kinase activity.[19][20]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution (e.g., 10 mM) of the trifluoromethylated pyrimidine inhibitor in 100% DMSO.

-

Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve.

-

Prepare the kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare the kinase, substrate peptide, and ATP solutions in the reaction buffer. Optimal concentrations must be empirically determined.

-

-

Kinase Reaction:

-

In a white, opaque 96-well or 384-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).

-

Add 2.5 µL of the kinase enzyme solution to each well.

-

Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

-

Incubate the plate at 30°C for 60 minutes (or an optimized time).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent. This converts the ADP to ATP and provides the luciferase/luciferin for the light-generating reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The signal is proportional to the amount of ADP produced. A lower signal indicates greater inhibition.

-

Plot the luminescence signal (or % activity relative to control) against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Visualizing the Kinase Inhibition Workflow

This diagram outlines the key steps in a luminescence-based kinase inhibition assay.

Caption: Workflow for an in vitro kinase inhibition assay.

Part 3: Antiviral and Other Biological Activities

The structural similarity of trifluoromethylated pyrimidines to natural nucleosides also makes them effective antiviral agents.

-

Antiviral Activity: Trifluridine itself was first approved as an ophthalmic solution for treating herpes simplex virus (HSV) infections of the eye.[21][22] Similar to its anticancer mechanism, it is incorporated into the viral DNA, creating faulty genetic material and preventing the virus from replicating effectively.[3][9][22] Other novel trifluoromethylthiolane derivatives have also shown significant activity against HSV-1.[23][24] The introduction of a CF₃ group can enhance metabolic stability and the ability to block viral DNA or RNA synthesis.[23][25]

-

Antifungal and Insecticidal Activities: Research has also explored trifluoromethyl pyrimidine derivatives for agricultural applications. A study of novel derivatives bearing an amide moiety found that some compounds exhibited good in vitro antifungal activity against various plant pathogens and moderate insecticidal activity.[26][27]

Conclusion and Future Outlook

The incorporation of a trifluoromethyl group into the pyrimidine scaffold is a validated and highly successful strategy in drug discovery. From the clinically approved anticancer agent Trifluridine/Tipiracil to a new generation of highly selective kinase inhibitors, these compounds demonstrate remarkable therapeutic potential. The CF₃ group enhances key pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and cellular uptake.

The future of this chemical class lies in the continued exploration of novel derivatives targeting a wider range of biological targets. The development of more selective kinase inhibitors, agents that can overcome drug resistance, and new antiviral and antimicrobial compounds will remain a key focus. The robust experimental workflows detailed in this guide provide a solid foundation for the evaluation and advancement of these promising molecules from the laboratory to the clinic.

References

- Tipiracil - Wikipedia. (n.d.).

- MTT assay protocol. (n.d.). Abcam.

- Mayer, R. J., et al. (2016). Trifluridine/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer. PMC - NIH.

- What is the mechanism of Trifluridine? (2024). Patsnap Synapse.

- Trifluridine | C10H11F3N2O5 | CID 6256. (n.d.). PubChem - NIH.

- An In-depth Technical Guide to the Mechanism of Action of Tipiracil Hydrochloride. (n.d.). Benchchem.

- Trifluridine (Viroptic): Uses, Side Effects, Interactions. (2024). WebMD.

- Trifluridine and Tipiracil Monograph for Professionals. (2024). Drugs.com.

- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.

- Trifluridine/Tipiracil (Lonsurf): Uses, Side Effects, Interactions. (2024). WebMD.

- Trifluridine - Wikipedia. (n.d.).

- MTT Cell Proliferation Assay. (n.d.). ATCC.

- Protocol for Cell Viability Assays. (2022). BroadPharm.

- application of trifluoromethylpyrimidines in kinase inhibition studies. (n.d.). Benchchem.

- Trifluridine Action Pathway. (n.d.). PathWhiz.

- Wu, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry.

- Wu, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH.

- Kędzierska, E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central.

- Walker, D. P., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. PubMed.

- Application Notes and Protocols for Kinase Activity Assays. (n.d.). Benchchem.

- Wang, Y., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. PubMed.

- Kędzierska, E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. PubMed.

- Pyrimidines and Trifluoromethyl Groups: A Powerful Combination in Chemical Research. (2025). Synblock.

- Wang, Y., et al. (2022). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC - NIH.

- Chen, J., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC - NIH.

- Kochetova, M. V., et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI.

- Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. (2022). PMC - NIH.

- Kinase assays. (2020). BMG LABTECH.

- The antiviral activity of trifluoromethylthiolane derivatives. (2022). Sciforum.

Sources

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. What is the mechanism of Trifluridine? [synapse.patsnap.com]